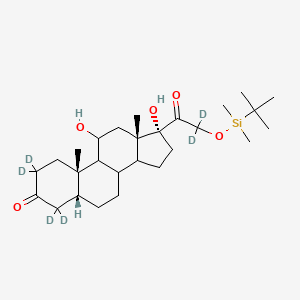
5beta-Dihydrocortisol 21-O-tert-butyldimethylsilyl ether-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is notable for its unique structure, which includes a docosahexaenoic acid (DHA) moiety linked to a nicotinamide group through a disulfide bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Compound 5 involves multiple steps, starting with the preparation of the docosahexaenoic acid (DHA) derivative. The DHA is first converted into its corresponding amide by reacting with ethylenediamine. This intermediate is then treated with a disulfide-containing reagent to introduce the disulfide linkage. Finally, the nicotinamide group is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of Compound 5 typically involves large-scale synthesis using automated reactors. The process begins with the extraction of DHA from natural sources such as fish oil. The DHA is then purified and subjected to the same synthetic steps as described above, but on a larger scale. The use of automated systems ensures consistency and efficiency in the production process.
化学反应分析
Types of Reactions
Compound 5 undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond in Compound 5 can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can also be reduced to yield the corresponding thiols.
Substitution: The nicotinamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to modify the nicotinamide group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various nicotinamide derivatives.
科学研究应用
Compound 5 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways due to its disulfide bond.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of Compound 5 involves its interaction with cellular proteins through its disulfide bond. This bond can undergo redox reactions, leading to the formation of thiol groups that can interact with cysteine residues in proteins. This interaction can modulate the activity of various enzymes and signaling pathways, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Nicotinamide derivatives: Compounds with similar nicotinamide groups but different linkages.
Docosahexaenoic acid derivatives: Compounds with DHA moieties but different functional groups.
Uniqueness
Compound 5 is unique due to its combination of a DHA moiety and a nicotinamide group linked through a disulfide bond. This structure allows it to participate in redox reactions and interact with cellular proteins in a way that is distinct from other similar compounds.
属性
分子式 |
C27H46O5Si |
|---|---|
分子量 |
484.8 g/mol |
IUPAC 名称 |
(5R,10S,11S,13S,17R)-17-[2-[tert-butyl(dimethyl)silyl]oxy-2,2-dideuterioacetyl]-2,2,4,4-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O5Si/c1-24(2,3)33(6,7)32-16-22(30)27(31)13-11-20-19-9-8-17-14-18(28)10-12-25(17,4)23(19)21(29)15-26(20,27)5/h17,19-21,23,29,31H,8-16H2,1-7H3/t17-,19?,20?,21+,23?,25+,26+,27+/m1/s1/i10D2,14D2,16D2 |
InChI 键 |
HQYMHUSQVJGGKS-QIVSLLCGSA-N |
手性 SMILES |
[2H]C1(C[C@]2([C@H](CCC3C2[C@H](C[C@]4(C3CC[C@@]4(C(=O)C([2H])([2H])O[Si](C)(C)C(C)(C)C)O)C)O)C(C1=O)([2H])[2H])C)[2H] |
规范 SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C(C)(C)C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



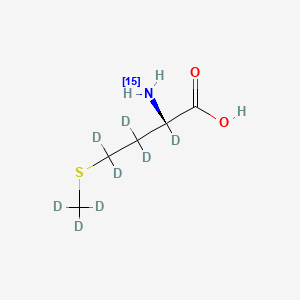
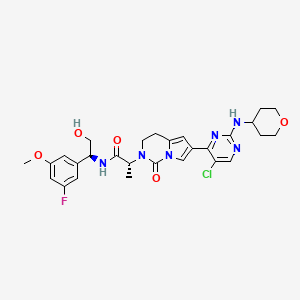
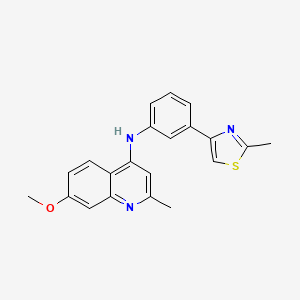
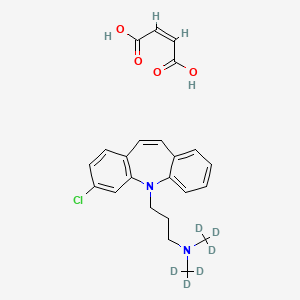
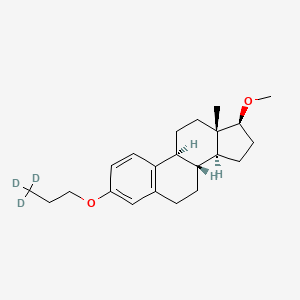

![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12425509.png)




![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B12425555.png)

